molecular formula C10H8BrFN2O B13666942 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Katalognummer: B13666942
Molekulargewicht: 271.09 g/mol
InChI-Schlüssel: KIJFQWHEZAQWPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H8BrFN2O, and it has a molecular weight of 271.09 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-bromo-3-ethyl-8-fluoro-3,4-dihydro-2(1H)-quinoxalinone
  • 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H8BrFN2O

Molekulargewicht

271.09 g/mol

IUPAC-Name

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H8BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4H,2H2,1H3,(H,14,15)

InChI-Schlüssel

KIJFQWHEZAQWPL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C(=C(C=C2)Br)F)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.